N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine
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Overview
Description
N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine is a complex organic compound featuring an imidazole ring, a pyridazine ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine typically involves multi-step organic synthesis. One common approach includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the pyridazine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the diazepane ring: This can be synthesized through the reaction of appropriate diamines with dihaloalkanes.
Final coupling: The final step involves coupling the imidazole, pyridazine, and diazepane intermediates under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine
- N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-4-amine
Uniqueness
N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7/c1-20(2)16-17-12-14(21(16)3)13-22-8-5-9-23(11-10-22)15-6-4-7-18-19-15/h4,6-7,12H,5,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGYDCZGYHHCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N(C)C)CN2CCCN(CC2)C3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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